AB-Meca - 152918-26-8

AB-Meca

Catalog Number: EVT-256909
CAS Number: 152918-26-8
Molecular Formula: C18H21N7O4
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AB-MECA is an adenosine A3 receptor agonist (Ki = 430.5 nM for the human receptor expressed in CHO cells). It inhibits LPS-induced TNF-α production in primary cultured human lung macrophages (pD2 = 6.9). AB-MECA increases contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM and increases bronchoconstriction in vivo when administered at a dose of 3 μg/kg in a guinea pig model of ovalbumin-sensitized asthma. A radiolabeled form of AB-MECA has been used for radioligand binding assays and binds to rat adenosine A1 and A3 receptors (Kds = 3.42 and 1.48 nM in COS-7 and CHO cells, respectively) and canine adenosine A2a receptors (Kd = 25.1 nM in COS-7 cells).
AB-MECA is a potent A3 adenosine receptor agonist.

125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine (125I-AB-MECA)

125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine (125I-AB-MECA) is a radiolabeled analog of AB-MECA, used as a high-affinity radioligand for the A3AR. [] It exhibits high affinity for the rat A3AR with a Kd value of 1.48 nM in CHO cells expressing the rat A3AR. [] It also binds to rat A1AR and canine A2aAR, but with lower affinities. []

Cyclohexyl-5'-N-ethylcarboxamidoadenosine (Cyclohexyl-NECA)

Cyclohexyl-5'-N-ethylcarboxamidoadenosine (Cyclohexyl-NECA) is an adenosine receptor agonist that displays high potency for the A3AR, similar to Benzyl-NECA. [] In CHO cells expressing the rat A3AR, Cyclohexyl-NECA exhibits a potency order comparable to Benzyl-NECA. []

Benzyl-NECA

Benzyl-NECA is an adenosine receptor agonist that shows high potency for the A3AR, comparable to Cyclohexyl-NECA. [] In CHO cells expressing the rat A3AR, Benzyl-NECA exhibits a potency order similar to Cyclohexyl-NECA. []

(-)-N6-[(R)-phenylisopropyl]adenosine

(-)-N6-[(R)-phenylisopropyl]adenosine is an adenosine receptor agonist known for its potency at both A1 and A3AR subtypes. [] In RBL-2H3 cells, (-)-N6-[(R)-phenylisopropyl]adenosine and NECA exhibit equipotent activity. []

NECA (5'-N-ethylcarboxamidoadenosine)

NECA (5'-N-ethylcarboxamidoadenosine) is a non-selective adenosine receptor agonist that activates all four AR subtypes (A1, A2A, A2B, and A3). [, , , , , , , , ] It is commonly used as a reference compound in pharmacological studies to investigate the effects of adenosine receptor activation. In several cell lines, NECA demonstrates high potency at the A3AR. [, , , ]

N(6)-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA)

N(6)-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) is a potent and selective A3AR agonist. [, , , , , , ] It demonstrates high affinity for A3ARs and is often used as a reference agonist to characterize A3AR pharmacology. [, , , , , , ] Compared to AB-MECA, IB-MECA exhibits higher potency at the A3AR. []

2Cl-IB-MECA

2Cl-IB-MECA is an A3AR agonist that displays a distinct pharmacological profile compared to other A3AR agonists. [] While it exhibits agonist activity, its calcium response potency is lower compared to IB-MECA, I-AB-MECA, and AB-MECA. []

2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxyamidoadenosine (CGS21680)

2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxyamidoadenosine (CGS21680) is a selective A2AAR agonist. [, , , , , , ] It is commonly used to investigate the role of A2AARs in various biological processes. [, , , , , , ] CGS21680 exhibits relatively lower potency compared to AB-MECA at the A3AR. [, , ]

N-(2-methoxyphenyl)-N-[2-(3-pyridyl)quinazolin-4-yl]urea (VUF5574)

N-(2-methoxyphenyl)-N-[2-(3-pyridyl)quinazolin-4-yl]urea (VUF5574) is a selective A3AR antagonist. [] It demonstrates high affinity for A3ARs and effectively blocks calcium responses mediated by A3AR activation. [] It exhibits greater selectivity for the A3AR compared to AB-MECA. []

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261) is a selective A2AAR antagonist. [, , ] It is frequently used to investigate the role of A2AARs in various biological processes. [, , ] In contrast to AB-MECA, which is an agonist, SCH58261 acts as an antagonist at the A2AAR. [, ]

8-cyclopentyl-1,3-dipropylxanthine (DPCPX)

8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a non-selective adenosine receptor antagonist, exhibiting higher affinity for A1ARs compared to other subtypes. [, , , , , ] It is widely used as a tool to study the role of adenosine receptors in various biological processes. DPCPX acts as an antagonist, blocking the effects of adenosine receptor agonists like AB-MECA. [, , , , ]

[3H]-MRE 3008-F20

[3H]-MRE 3008-F20 is a tritiated pyrazolo triazolo pyrimidine derivative that serves as a selective antagonist radioligand for human A3AR. [] It exhibits high affinity (Kd = 0.8 nM) and selectivity for human A3ARs over other subtypes (A1, A2A, and A2B). [] Unlike AB-MECA, which is an agonist, [3H]-MRE 3008-F20 acts as an antagonist at the A3AR. []

N-(3-iodobenzyl)adenosine-5'-N-methyluronamide (I-AB-MECA)

N-(3-iodobenzyl)adenosine-5'-N-methyluronamide (I-AB-MECA) is a potent and selective agonist radioligand for A3ARs. [, , , , ] It is commonly used in radioligand binding assays to study A3AR pharmacology. [, , , , ] Similar to AB-MECA, I-AB-MECA acts as an agonist at the A3AR. [, , , , ]

MPC-NECA

MPC-NECA is a derivative of NECA that belongs to a series of pyrazolo triazolo pyrimidine antagonists developed as potential A3AR antagonists. [] Although it shares structural similarities with AB-MECA, MPC-NECA acts as an antagonist at A3ARs. []

MPC-MECA

MPC-MECA is a derivative of AB-MECA that belongs to a series of pyrazolo triazolo pyrimidine antagonists developed as potential A3AR antagonists. [] Although it shares structural similarities with AB-MECA, MPC-MECA acts as an antagonist at A3ARs. []

MRE 3010F20

MRE 3010F20 is a derivative of the pyrazolo triazolo pyrimidine antagonist [3H]-MRE 3008-F20. It is designed to target A3ARs and exhibits antagonistic activity, similar to its parent compound. [] Similar to [3H]-MRE 3008-F20, MRE 3010F20 acts as an antagonist at the A3AR, unlike AB-MECA. []

VUF5455

VUF5455 is a 3-(2-pyridinyl)isoquinoline derivative that acts as an allosteric modulator of human A3ARs. [] It enhances the binding of agonist radioligands like I-AB-MECA to the A3AR, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF5455 acts allosterically. []

VUF8501

VUF8501 is a 3-(2-pyridinyl)isoquinoline derivative that, unlike its close structural analogs VUF5455, VUF8502, VUF8504, and VUF8507, does not significantly influence the dissociation rate of I-AB-MECA from the A3AR. [] This suggests that VUF8501 lacks the allosteric modulatory activity observed for the other compounds. [] In contrast to AB-MECA, which binds directly to the orthosteric site, VUF8501 exhibits no allosteric effects. []

VUF8502

VUF8502 is a 3-(2-pyridinyl)isoquinoline derivative that, along with VUF5455, VUF8504, and VUF8507, demonstrates allosteric modulatory activity at the human A3AR. [] These compounds slow down the dissociation of the agonist radioligand I-AB-MECA from the receptor, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF8502 acts allosterically. []

VUF8503

VUF8503 is a 3-(2-pyridinyl)isoquinoline derivative that, in contrast to VUF5455, VUF8502, VUF8504, and VUF8507, does not significantly affect the dissociation rate of I-AB-MECA from the A3AR. [] This suggests that VUF8503 lacks the allosteric modulatory activity observed for the other compounds. [] In contrast to AB-MECA, which binds directly to the orthosteric site, VUF8503 exhibits no allosteric effects. []

VUF8504

VUF8504 is a 3-(2-pyridinyl)isoquinoline derivative that, alongside VUF5455, VUF8502, and VUF8507, displays allosteric modulatory activity at the human A3AR. [] These compounds slow down the dissociation of the agonist radioligand I-AB-MECA from the receptor, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF8504 acts allosterically. []

VUF8505

VUF8505 is a 3-(2-pyridinyl)isoquinoline derivative that, unlike VUF5455, VUF8502, VUF8504, and VUF8507, does not significantly impact the dissociation rate of I-AB-MECA from the A3AR. [] This indicates that VUF8505 lacks the allosteric modulatory activity seen in the other compounds. [] In contrast to AB-MECA, which binds directly to the orthosteric site, VUF8505 shows no allosteric effects. []

VUF8507

VUF8507 is a 3-(2-pyridinyl)isoquinoline derivative that, together with VUF5455, VUF8502, and VUF8504, exhibits allosteric modulatory activity at the human A3AR. [] These compounds decelerate the dissociation of the agonist radioligand I-AB-MECA from the receptor, suggesting an allosteric interaction. [] Unlike AB-MECA, which binds directly to the orthosteric site, VUF8507 acts allosterically. []

CPA (N6-cyclopentyladenosine)

CPA (N6-cyclopentyladenosine) is a selective A1AR agonist. [, , , ] It is commonly used to investigate the role of A1ARs in various biological processes. [, , , ] Unlike AB-MECA, which is selective for the A3AR, CPA exhibits selectivity for the A1AR. [, , , ]

8-phenyltheophylline (8-PT)

8-phenyltheophylline (8-PT) is a non-selective adenosine receptor antagonist, generally exhibiting a lower potency compared to other antagonists like DPCPX. [] It is often used as a tool to study the role of adenosine receptors in various biological processes. 8-PT acts as an antagonist, blocking the effects of adenosine receptor agonists like AB-MECA. []

8-(p-sulfophenyl)-theophylline (8-SPT)

8-(p-sulfophenyl)-theophylline (8-SPT) is a non-selective adenosine receptor antagonist commonly used to block the effects of adenosine receptor activation. [, , ] It exhibits antagonistic activity at various adenosine receptor subtypes, including A1, A2A, and A2B. [, , ] Unlike AB-MECA, which is an agonist, 8-SPT acts as an antagonist at adenosine receptors. [, , ]

CI-IB-MECA

CI-IB-MECA is a potent and selective A3AR agonist, often used to study the role of A3ARs in various biological processes. [] It exhibits high affinity for A3ARs and effectively activates downstream signaling pathways. [] Similar to AB-MECA, CI-IB-MECA acts as an agonist at the A3AR. []

1,3-Dibutylxanthine 7-riboside

1,3-Dibutylxanthine 7-riboside is a xanthine derivative that serves as a starting point for the development of selective A3AR ligands. [] It exhibits partial agonist activity at A3ARs but lacks significant selectivity over other subtypes. [] In contrast to AB-MECA, which is a potent and selective A3AR agonist, 1,3-Dibutylxanthine 7-riboside is a partial agonist with limited selectivity. []

1,3-Dipentylxanthine 7-riboside

1,3-Dipentylxanthine 7-riboside is a derivative of 1,3-Dibutylxanthine 7-riboside, designed to improve selectivity for A3ARs. [] While it displays some selectivity for A3ARs compared to A1 and A2a receptors, its potency remains relatively low. [] Similar to 1,3-Dibutylxanthine 7-riboside, it demonstrates lower potency and selectivity for the A3AR compared to AB-MECA. []

1,3-Dibutylxanthine 7-riboside 5'-N-methylcarboxamide

1,3-Dibutylxanthine 7-riboside 5'-N-methylcarboxamide is a xanthine derivative with a 5'-uronamide modification, resulting in enhanced selectivity for A3ARs over A1 and A2a receptors. [] It acts as a full agonist at A3ARs, effectively activating downstream signaling pathways. [] Compared to AB-MECA, it exhibits comparable A3AR agonist activity but with different structural features. []

SSR161421

SSR161421 is a novel selective A3 adenosine receptor antagonist. [, ] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists like AB-MECA in various experimental models. [, ] Unlike AB-MECA, SSR161421 acts as an antagonist at the A3AR. [, ]

3-ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(6)-dihydropyridine-3,5-dicarboxylate (MRS1191)

3-ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(6)-dihydropyridine-3,5-dicarboxylate (MRS1191) is a selective A3 adenosine receptor antagonist. [, , , ] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists. [, , , ] Unlike AB-MECA, MRS1191 acts as an antagonist at the A3AR. [, , , ]

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-benzeneacetamide (MRS1220)

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-benzeneacetamide (MRS1220) is a selective A3 adenosine receptor antagonist. [, , , ] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists like AB-MECA. [, , , ] Unlike AB-MECA, MRS1220 acts as an antagonist at the A3AR. [, , , ]

3-(2-pyridinyl)isoquinoline

3-(2-pyridinyl)isoquinoline is a chemical scaffold that has been explored for its potential to develop allosteric modulators of A3ARs. [] Several derivatives of 3-(2-pyridinyl)isoquinoline, including VUF5455, VUF8502, VUF8504, and VUF8507, have been found to exhibit allosteric enhancing activity at the A3AR. [] Unlike AB-MECA, which binds directly to the orthosteric site, 3-(2-pyridinyl)isoquinoline derivatives act allosterically. []

4-Phenylethynyl-6-phenyl-1,4-dihydropyridine

4-Phenylethynyl-6-phenyl-1,4-dihydropyridine represents a class of compounds that have been investigated for their interaction with adenosine receptors. [, , , ] Certain derivatives within this class have shown selective antagonistic activity at A3ARs. [, , , ] Unlike AB-MECA, which is an agonist, 4-Phenylethynyl-6-phenyl-1,4-dihydropyridines act as antagonists at the A3AR. [, , , ]

3,5-dibenzyl esters

3,5-dibenzyl esters are a structural motif found in certain 4-Phenylethynyl-6-phenyl-1,4-dihydropyridine derivatives that exhibit selective antagonistic activity at A3ARs. [] The presence of 3,5-dibenzyl esters in these compounds contributes to their affinity and selectivity for the A3AR. [] This structural feature differentiates them from AB-MECA, which lacks this specific motif. []

8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine (XAC)

8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine (XAC) is a non-selective adenosine receptor antagonist that effectively blocks the binding of adenosine receptor agonists to A1 and A2a subtypes. [, , ] It is frequently used in radioligand binding assays to eliminate binding to non-A3 receptors, allowing for the specific characterization of A3AR pharmacology. [, , ] XAC acts as an antagonist, blocking the effects of adenosine receptor agonists like AB-MECA. [, , ]

FE@SUPPY

FE@SUPPY is a novel A3 adenosine receptor antagonist that has been investigated as a potential positron emission tomography (PET) tracer for imaging A3ARs. [] It exhibits high affinity for A3ARs and effectively blocks the binding of A3AR agonists. [] Unlike AB-MECA, FE@SUPPY acts as an antagonist at the A3AR. []

FE@SUPPY:2

FE@SUPPY:2 is a variant of FE@SUPPY, another A3 adenosine receptor antagonist that has been explored as a potential PET tracer. [] It shares a similar structure with FE@SUPPY and exhibits comparable antagonist activity at A3ARs. [] Similar to FE@SUPPY, FE@SUPPY:2 acts as an antagonist at the A3AR, unlike AB-MECA. []

DFE@SUPPY

DFE@SUPPY is a metabolite of the A3 adenosine receptor antagonist FE@SUPPY. [] Unlike its parent compound, DFE@SUPPY does not exhibit significant affinity for A3ARs, suggesting that it is pharmacologically inactive at this receptor subtype. [] In contrast to AB-MECA, DFE@SUPPY lacks A3AR agonist activity. []

DFE@SUPPY:2

DFE@SUPPY:2 is a metabolite of the A3 adenosine receptor antagonist FE@SUPPY:2. [] Similar to DFE@SUPPY, DFE@SUPPY:2 lacks significant affinity for A3ARs, indicating that it is not pharmacologically active at this receptor subtype. [] In contrast to AB-MECA, DFE@SUPPY:2 lacks A3AR agonist activity. []

FE2@SUPPY

FE2@SUPPY is a derivative of FE@SUPPY, designed to improve its pharmacological properties as a potential PET tracer for A3ARs. [] It exhibits high affinity and selectivity for A3ARs, suggesting its suitability for imaging A3ARs in vivo. [] Similar to FE@SUPPY, FE2@SUPPY acts as an antagonist at the A3AR, unlike AB-MECA. []

Me2@SUPPY

Me2@SUPPY is a derivative of FE@SUPPY that has been investigated for its affinity and selectivity for A3ARs. [] While it exhibits some affinity for A3ARs, its selectivity over other adenosine receptor subtypes is not as prominent as FE@SUPPY or FE2@SUPPY. [] Like FE@SUPPY, Me2@SUPPY acts as an antagonist at the A3AR, unlike AB-MECA. []

FEMe@SUPPY:2

FEMe@SUPPY:2 is a derivative of FE@SUPPY:2 that has been explored for its affinity and selectivity for A3ARs. [] It exhibits moderate affinity for A3ARs but lacks significant selectivity over other adenosine receptor subtypes. [] Similar to FE@SUPPY:2, FEMe@SUPPY:2 acts as an antagonist at the A3AR, unlike AB-MECA. []

FE@SUPPY:11

FE@SUPPY:11 is a derivative of FE@SUPPY that has been investigated for its affinity and selectivity for A3ARs. [] It displays moderate affinity for A3ARs but lacks significant selectivity over other adenosine receptor subtypes. [] Like FE@SUPPY, FE@SUPPY:11 acts as an antagonist at the A3AR, unlike AB-MECA. []

FE@CAPPY

FE@CAPPY is a compound that shares structural similarities with FE@SUPPY but with modifications aimed at altering its pharmacological properties. [] It exhibits moderate affinity for A3ARs but lacks significant selectivity over other adenosine receptor subtypes. [] Like FE@SUPPY, FE@CAPPY acts as an antagonist at the A3AR, unlike AB-MECA. []

Me2@CAPPY

Me2@CAPPY is a compound that shares structural similarities with FE@CAPPY but with modifications aimed at altering its pharmacological properties. [] It exhibits moderate to low affinity for A3ARs and lacks significant selectivity over other adenosine receptor subtypes. [] Like FE@CAPPY, Me2@CAPPY acts as an antagonist at the A3AR, unlike AB-MECA. []

BD1

BD1 is a compound with a distinct structure compared to FE@SUPPY and related derivatives. [] It exhibits low affinity for A3ARs, indicating limited potential as a selective A3AR ligand. [] Unlike AB-MECA, BD1 lacks significant A3AR agonist activity. []

BD3

BD3 is a compound with a distinct structure compared to FE@SUPPY and related derivatives. [] It exhibits low affinity for A3ARs, suggesting limited potential as a selective A3AR ligand. [] Unlike AB-MECA, BD3 lacks significant A3AR agonist activity. []

MRS1523

MRS1523 is a selective A3 adenosine receptor antagonist that has been used in pharmacological studies to investigate the role of A3ARs. [] It exhibits high affinity for A3ARs and effectively blocks the effects of A3AR agonists like AB-MECA. [] Unlike AB-MECA, MRS1523 acts as an antagonist at the A3AR. []

2Cl-N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (Cl-IB-MECA)

2Cl-N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (Cl-IB-MECA) is a highly potent and selective A3 adenosine receptor agonist. [, , ] It is widely used as a pharmacological tool to investigate the function and therapeutic potential of A3ARs. [, , ] Similar to AB-MECA, Cl-IB-MECA acts as an agonist at the A3AR. [, , ]

Properties

CAS Number

152918-26-8

Product Name

AB-Meca

IUPAC Name

(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

Molecular Formula

C18H21N7O4

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1

InChI Key

LDYMCRRFCMRFKB-MOROJQBDSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O

Solubility

Soluble in DMSO

Synonyms

AB-MECA
N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.